4-Desacetamido-4-fluoro Andarine-D4
Description
4-Desacetamido-4-fluoro Andarine-D4 is a deuterated analog of the Selective Androgen Receptor Modulator (SARM) Andarine (S-4). It is designed for research applications, particularly in analytical studies requiring isotopic labeling to track metabolic pathways or improve compound stability. Structurally, it features a fluorine atom at the 4-position of the phenoxy ring and four deuterium atoms replacing hydrogen at specific sites (Figure 1). The molecular formula is C₁₇H₁₀D₄F₄N₂O₅ (exact weight varies slightly depending on deuterium placement) .
Properties
Molecular Formula |
C₁₇H₁₀D₄F₄N₂O₅ |
|---|---|
Molecular Weight |
406.32 |
Synonyms |
(2S)-3-(4-Fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide-D4; _x000B_N-[4-Nitro-3-(trifluoromethyl)phenyl]-(2S)-3-(4-fluorophenoxy)-2-hydroxy-2-methylpropanamide-D4; SARM S-1-D4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Differences
The primary analogs of 4-Desacetamido-4-fluoro Andarine-D4 include halogen-substituted derivatives (e.g., chloro analogs) and non-deuterated versions. Key distinctions are summarized below:
Table 1: Comparative Analysis of 4-Desacetamido-4-fluoro Andarine-D4 and Analogues
*Note: Exact molecular weight for deuterated compounds depends on isotopic purity. †CAS number shared due to structural similarity; non-deuterated forms may share identifiers.
Key Observations:
- Halogen Substitution : The fluoro (F) and chloro (Cl) variants differ in electronegativity and steric effects. Fluorine’s smaller atomic radius may enhance receptor binding affinity compared to chlorine, though this requires empirical validation .
- Deuterium Incorporation: Deuterated versions (D4) are used as internal standards in mass spectrometry due to their isotopic stability. For example, 4-Desacetamido-4-chloro Andarine-D4 serves as a reference material for detecting non-deuterated analogs in biological samples .
- Non-Deuterated Forms: The absence of deuterium in the parent compound (e.g., non-deuterated 4-Desacetamido-4-fluoro Andarine) simplifies synthesis but lacks isotopic tracking utility .
Pharmacokinetic and Functional Comparisons
Metabolic Stability
Deuterated compounds like 4-Desacetamido-4-fluoro Andarine-D4 exhibit slower metabolic degradation due to the kinetic isotope effect, where deuterium-carbon bonds resist enzymatic cleavage. This property enhances their utility in long-term metabolic studies .
Receptor Binding Affinity
- Chlorine : May reduce binding efficiency due to larger atomic size but could improve compound stability in acidic environments .
Comparison with Other SARMs
Andarine derivatives belong to a broader class of SARMs, including Ostarine (Enobosarm) and Ligandrol (LGD-4033). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
